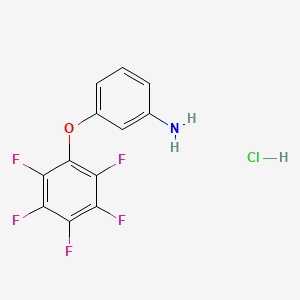

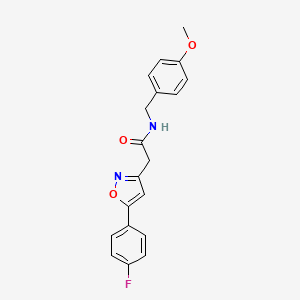

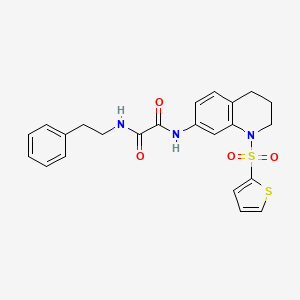

![molecular formula C17H21F3N2O3 B2925213 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199869-61-7](/img/structure/B2925213.png)

2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains an oxolane ring (a five-membered ring containing one oxygen atom and four carbon atoms), and a pyridine ring (a six-membered ring containing one nitrogen atom and five carbon atoms) .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other TFMP derivatives and piperidine derivatives . These reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Novel Piperidine Synthesis Techniques

- Regioselective Introduction for Piperidine Derivatives : A study by Crotti, Berti, and Pineschi (2011) developed a regioselective method to introduce a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using copper(II) triflate. This method offers an efficient route to synthesize new polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011).

Structural and Spectroscopic Analysis

- Pyridine Derivatives Analysis : Cetina, Tranfić, Sviben, and Jukić (2010) synthesized three pyridine derivatives and investigated their structural features and optical properties through IR, electronic spectroscopy, and fluorescence spectra. This research provides insights into the effects of substituents on the emission spectra of pyridine compounds, which could be pivotal for developing new materials or chemical sensors (Cetina, Tranfić, Sviben, & Jukić, 2010).

Synthesis and Characterization of Novel Compounds

- Three-component Synthesis of Pyridine : Feng (2011) reported the synthesis of a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, highlighting a method for creating complex molecules that could have applications in pharmaceuticals or materials science (Wu Feng, 2011).

Coordination Polymers and Molecular Structures

- Coordination Polymers with Pyridine Derivatives : Das, Ghosh, Sañudo, and Bharadwaj (2009) explored the synthesis of coordination polymers using pyridine-2,4,6-tricarboxylic acid and various metals. The study provides valuable information on the formation of different products under specific conditions, which could be useful in the development of new materials or catalysts (Madhab C. Das et al., 2009).

Molecular and Crystal Structures

- Molecular and Crystal Structures Analysis : Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of three hydroxy derivatives of hydropyridine, offering insights into the conformation and packing of molecules in crystals. This study sheds light on the role of hydrogen bonds in molecular association, which is crucial for the design of pharmaceuticals and materials (Kuleshova & Khrustalev, 2000).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthetic methods and applications for TFMP derivatives, such as the compound , is an important area of future research .

properties

IUPAC Name |

oxolan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O3/c18-17(19,20)14-4-1-5-15(21-14)25-11-12-6-8-22(9-7-12)16(23)13-3-2-10-24-13/h1,4-5,12-13H,2-3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINIDMGWXAOCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

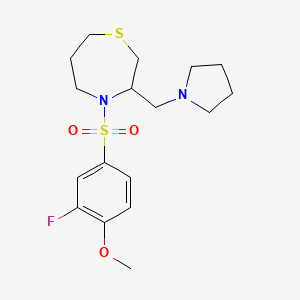

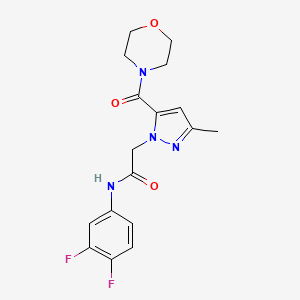

![4-[[2-(3,4-Dihydro-1H-isochromen-6-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2925131.png)

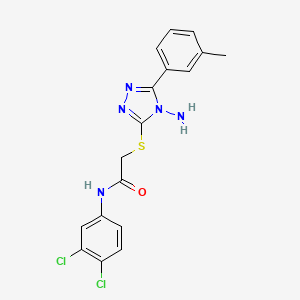

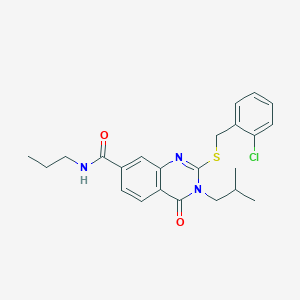

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)

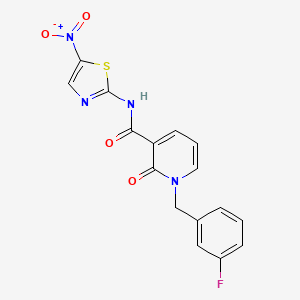

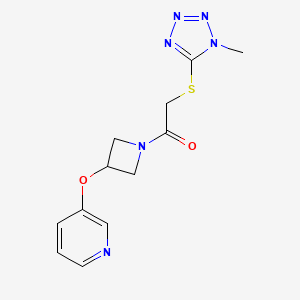

![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)

![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2925146.png)